Cas no 2171875-59-3 (2-amino(phenyl)methyl-4-bromo-6-methoxyphenol)
2-amino(phenyl)methyl-4-bromo-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol
- 2171875-59-3
- EN300-1277057
- 2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol
-
- Inchi: 1S/C14H14BrNO2/c1-18-12-8-10(15)7-11(14(12)17)13(16)9-5-3-2-4-6-9/h2-8,13,17H,16H2,1H3
- InChI Key: HUZROAKGSAXSHU-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(C1C=CC=CC=1)N)O)OC
Computed Properties
- Exact Mass: 307.02079g/mol
- Monoisotopic Mass: 307.02079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55.5Ų
2-amino(phenyl)methyl-4-bromo-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277057-0.05g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 0.05g |
$924.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-0.1g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 0.1g |
$968.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-0.25g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 0.25g |
$1012.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-0.5g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 0.5g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-1.0g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 1g |
$1100.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-2.5g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 2.5g |
$2155.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-5.0g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 5g |
$3189.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-10.0g |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 10g |
$4729.0 | 2023-06-08 | ||
| Enamine | EN300-1277057-50mg |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 50mg |
$924.0 | 2023-10-01 | ||
| Enamine | EN300-1277057-100mg |
2-[amino(phenyl)methyl]-4-bromo-6-methoxyphenol |
2171875-59-3 | 100mg |
$968.0 | 2023-10-01 |
2-amino(phenyl)methyl-4-bromo-6-methoxyphenol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol
Introduction to 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol (CAS No. 2171875-59-3)
2-amino(phenyl)methyl-4-bromo-6-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 2171875-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of phenolic derivatives, characterized by its unique structural motifs that include an amino group, a phenylmethyl side chain, and bromo and methoxy substituents on a benzene ring. The strategic arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol consists of a central benzene ring substituted with a bromine atom at the 4-position and a methoxy group at the 6-position. Additionally, an amino group is attached to a phenylmethyl (benzyl) side chain at the 2-position. This configuration creates multiple sites for interaction with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The presence of both electron-donating (methoxy and amino groups) and electron-withdrawing (bromo group) moieties enhances its potential as a pharmacophore in designing molecules with tailored biological activities.
In recent years, there has been growing interest in phenolic compounds due to their diverse biological effects. Phenols are known for their antioxidant, anti-inflammatory, and antimicrobial properties, which have been extensively studied in both preclinical and clinical settings. The specific substitution pattern in 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol may contribute to unique pharmacological profiles, such as selective inhibition of certain enzymes or modulation of signaling pathways involved in diseases like cancer, neurodegenerative disorders, and metabolic syndromes. Preliminary studies have suggested that this compound may exhibit inhibitory activity against various targets, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol is its potential as a lead compound for drug development. The combination of an amino group and halogen substituents on the aromatic ring is often associated with enhanced binding affinity to biological targets. This structural feature has been leveraged in the design of numerous small-molecule drugs that have successfully transitioned into clinical use. The bromo and methoxy groups not only improve the solubility and bioavailability of the compound but also serve as handles for further chemical modifications, allowing researchers to optimize its pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates like 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol. These technologies enable researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. By integrating molecular docking simulations with experimental validation, scientists can rapidly assess the potential of this compound to interact with specific proteins or enzymes relevant to human health. Such interdisciplinary approaches are essential for translating basic research findings into tangible therapeutic solutions.
The synthesis of 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic aromatic substitution, cross-coupling reactions, and functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for further study. Additionally, green chemistry principles are being increasingly adopted to minimize waste and reduce environmental impact during synthesis.
In vitro studies have begun to uncover the mechanistic basis of the biological activities associated with 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol. Initial experiments suggest that this compound may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways by interacting with specific binding sites on target proteins. For instance, its structure resembles known inhibitors of kinases or transcription factors, which play crucial roles in regulating cell growth and differentiation. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects, as well as to identify any potential off-target interactions.
The pharmacokinetic profile of 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol is another critical factor that determines its suitability as a drug candidate. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of polar functional groups enhances its solubility in water-based environments but may also affect its metabolic stability. Understanding these properties is essential for optimizing dosing regimens and minimizing side effects in humans.
As research continues to evolve, 2-amino(phenyl)methyl-4-bromo-6-methoxyphenol is poised to play a significant role in addressing unmet medical needs. Its unique structural features offer opportunities for developing novel therapeutics targeting complex diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial for advancing this compound from preclinical development to clinical trials. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this promising molecule.
In conclusion,2-amino(phenyl)methyl-4-bromo-6-methoxyphenol (CAS No. 2171875-59-3) represents an exciting avenue for innovation in pharmaceutical chemistry. Its distinct structural features combined with preliminary evidence of biological activity make it a compelling candidate for further exploration. As our understanding of disease mechanisms grows more sophisticated,so too does our ability to design molecules that precisely target them。This compound embodies the spirit of modern drug discovery—combining scientific ingenuity with technological innovation—and holds great promise for improving human health.
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